S-(3-Aminopropyl) benzothioate hydrochloride
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Overview
Description
S-(3-Aminopropyl) benzothioate hydrochloride: is a chemical compound with the molecular formula C10H14ClNOS. . This compound is characterized by the presence of a benzothioate group attached to a 3-aminopropyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of S-(3-Aminopropyl) benzothioate hydrochloride typically involves the reaction of benzenecarbothioic acid with 3-aminopropyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions for maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
S-(3-Aminopropyl) benzothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S-(3-Aminopropyl) benzothioate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(3-Aminopropyl) benzothioate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
S-(3-Aminopropyl) benzothioate hydrochloride can be compared with other similar compounds such as:
- S-(2-Aminopropyl) benzothioate hydrochloride
- S-(4-Aminopropyl) benzothioate hydrochloride
- S-(3-Aminopropyl) benzoate hydrochloride
These compounds share structural similarities but differ in the position of the amino group or the nature of the ester group. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct and valuable for various applications .
Properties
CAS No. |
79417-77-9 |
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Molecular Formula |
C10H14ClNOS |
Molecular Weight |
231.74 g/mol |
IUPAC Name |
S-(3-aminopropyl) benzenecarbothioate;hydrochloride |
InChI |
InChI=1S/C10H13NOS.ClH/c11-7-4-8-13-10(12)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H |
InChI Key |
BQSDOCPYTCSCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCCN.Cl |
Origin of Product |
United States |
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